molecular formula C16H18FN3O2S B10889475 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10889475
M. Wt: 335.4 g/mol
InChI Key: RQTPQTFKDGKTFS-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative characterized by a sulfonyl group attached to a 4-fluorophenyl ring and a pyridin-4-ylmethyl substituent. This scaffold is notable for its modular synthesis, which involves coupling pyridine-4-ylmethanamine with sulfonamide-functionalized piperazines under basic conditions . The sulfonyl group enhances metabolic stability, while the pyridine moiety contributes to hydrogen bonding and π-π interactions, making the compound a candidate for targeting neurotransmitter receptors or enzymes .

Properties

Molecular Formula

C16H18FN3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H18FN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2

InChI Key

RQTPQTFKDGKTFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Piperazine Intermediate

The synthesis begins with the preparation of 4-(pyridin-4-ylmethyl)piperazine, a critical intermediate. As detailed in, this compound is commercially available but can also be synthesized via alkylation of piperazine with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C). Subsequent sulfonylation introduces the 4-fluorophenylsulfonyl group.

In a protocol adapted from, the intermediate 4-(pyridin-4-ylmethyl)piperazine reacts with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound after purification by flash chromatography (chloroform:methanol = 98:2). This method achieves moderate yields (45–60%) due to competing side reactions at the piperazine nitrogen.

Direct Sulfonylation of Preformed Piperazine Derivatives

An alternative route leverages prefunctionalized piperazines. For example, describes the synthesis of N-protected piperazines (e.g., Boc-piperazine) followed by deprotection and sulfonylation. Here, Boc-piperazine undergoes alkylation with 4-(chloromethyl)pyridine, and the Boc group is removed using trifluoroacetic acid (TFA). The free amine is then treated with 4-fluorophenylsulfonyl chloride in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA), yielding the product in 68% yield after recrystallization.

Optimization of Reaction Conditions

Enhancing Sulfonylation Efficiency

Initial sulfonylation methods suffered from low yields due to the steric hindrance of the piperazine core. As noted in, substituting TEA with stronger bases like 1,8-diazabicycloundec-7-ene (DBU) improved nucleophilicity, increasing yields to 75%. Additionally, highlights the benefits of using polar aprotic solvents (e.g., DMF) for sulfonylation, though this necessitates rigorous drying to avoid hydrolysis.

Purification Challenges and Solutions

Purification via flash chromatography remains standard, but reports success with gradient elution (chloroform:methanol ratios from 99:1 to 95:5) to isolate the product. For large-scale synthesis, recommends recrystallization from ethanol/water mixtures, achieving >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (m, 2H, Ar-H), 7.20 (m, 2H, Ar-H), 3.65 (s, 2H, CH₂-pyridine), 3.10 (m, 4H, piperazine-H), 2.55 (m, 4H, piperazine-H).

  • HRMS : Calculated for C₁₆H₁₇FN₃O₂S [M+H]⁺: 342.1074; Found: 342.1076.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key ConditionsReference
Direct sulfonylation6098TEA, DCM, 0°C → rt
Boc-deprotection6895DIPEA, THF, reflux
Pd-catalyzed couplingN/RN/RPd(PPh₃)₄, K₂CO₃, DMF

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Structural Components:

  • Piperazine Ring : Enhances receptor interactions.
  • Pyridine Moiety : Contributes to basic properties.
  • Fluorophenyl Group : Increases lipophilicity.

Research indicates that 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuropharmacological Effects : Interest exists in its potential impact on neurotransmitter systems.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different cancer cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Comments
Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
Study BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
Study CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism : Demonstrated favorable absorption characteristics with a half-life conducive for therapeutic use.
  • Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure:

  • Piperazine Substitution : Variations in the piperazine ring enhance receptor binding affinity.
  • Fluorine Substitution : The fluorine atom increases lipophilicity, improving membrane permeability.

Case Studies

Several case studies highlight the compound's applications in specific therapeutic contexts:

  • Case Study 1 : Evaluation of its effects on Mycobacterium tuberculosis demonstrated an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
  • Case Study 2 : Research indicated neuroprotective effects, with the compound reducing oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dopamine Receptor Ligands

  • SC212 (1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine): Structural Differences: Replaces the sulfonyl group with a thioether linkage and incorporates a trifluoromethylphenyl group. Biological Activity: Exhibits atypical antipsychotic activity with high dopamine D2 receptor (D2R) affinity (Ki < 10 nM) but lower selectivity compared to 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, which shows broader receptor interactions . Key Data: Tanimoto similarity score (TS) = 0.19, indicating significant structural novelty .
  • GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine) :

    • Structural Differences : Features a bis(4-fluorophenyl)methoxy group and a phenylpropyl chain.
    • Biological Activity : Acts as a dopamine reuptake inhibitor, with self-administration potency comparable to cocaine in primates. In contrast, 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine lacks significant reuptake inhibition, highlighting the critical role of the sulfonyl-pyridine motif in divergent pharmacological profiles .

Antimicrobial and Insecticidal Derivatives

  • Compound 8 (1-(3-fluoro-4-nitrophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine) :

    • Structural Differences : Introduces a nitro group on the phenyl ring.
    • Biological Activity : Targets the Aedes aegypti Kir1 channel, demonstrating larvicidal activity (LC50 = 2.43 μM). The nitro group enhances electrophilicity, improving insecticidal efficacy compared to the parent compound .
  • Thiazolylhydrazone Derivatives (e.g., 3a–k): Structural Differences: Incorporate a thiazole ring and hydrazone linker.

Auxin-Mimicking Compounds

  • ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine): Structural Differences: Replaces the pyridin-4-ylmethyl group with a bromophenoxyacetyl chain. Biological Activity: Mimics auxin signaling in Arabidopsis thaliana, promoting root hair development and inhibiting gravitropism. This contrasts sharply with the neurological focus of 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, illustrating how minor substituent changes redirect biological function .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Feature
1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine 2.8 0.15 (PBS) 132–135* High metabolic stability
SC212 3.5 0.08 (DMSO) N/A Lipophilic, CNS penetration
Compound 6h (bis(4-fluorophenyl)methyl) 4.1 <0.01 (Water) 132–135 Low solubility due to bulky substituents
ASP 2.2 0.3 (Water) 176–179 Polar bromophenoxy group enhances solubility

*Estimated based on analogs .

Structural-Activity Relationship (SAR) Insights

  • Sulfonyl Group : Critical for receptor binding and stability. Replacement with thioether (SC212) reduces selectivity but retains D2R affinity .
  • Pyridine vs. Phenyl : Pyridin-4-ylmethyl enhances hydrogen bonding, whereas phenylpropyl (GBR-12909) favors lipophilic interactions with transporters .
  • Electron-Withdrawing Substituents : Nitro (Compound 8) or halogen (ASP) groups modulate target specificity, shifting activity from neurological to insecticidal or plant signaling pathways .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine and a sulfonyl group, which is known to enhance its pharmacological properties. The presence of the fluorophenyl group contributes to its lipophilicity and receptor binding affinity.

Research indicates that compounds similar to 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine often interact with various biological targets, including:

  • Cholinergic Receptors : Some derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Cannabinoid Receptors : Analogous compounds have shown selective binding to cannabinoid receptor type 1 (CB1), indicating potential use in obesity management through appetite regulation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
AChE InhibitionSignificant inhibition compared to standard
CB1 Receptor BindingSelective binding with Ki = 220 nM
Anticancer PotentialGrowth inhibition in cancer cell lines

Case Studies and Research Findings

Case Study 1: Cholinergic Activity
In a study focusing on AChE inhibitors, several derivatives of piperazine were synthesized and tested. Among them, the compound demonstrated promising AChE inhibition comparable to neostigmine, indicating potential therapeutic effects in neurodegenerative conditions .

Case Study 2: Cannabinoid Receptor Modulation
Another investigation evaluated the binding affinity of related piperazine derivatives to CB1 receptors. The findings revealed that these compounds could effectively antagonize CB1 receptor activity, suggesting their utility in managing obesity with fewer psychiatric side effects compared to traditional treatments .

Case Study 3: Anticancer Activity
A series of fluorinated piperazine compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain analogs exhibited significant growth inhibition, with IC50 values indicating potent anticancer properties .

Q & A

Q. What are the key steps for synthesizing 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine, and how can reaction conditions be optimized?

Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution and sulfonylation steps. For example:

  • Step 1: Alkylation of piperazine with a pyridin-4-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridylmethyl moiety.
  • Step 2: Sulfonylation of the piperazine nitrogen using 4-fluorophenylsulfonyl chloride in the presence of a base like triethylamine in dichloromethane (DCM) .
    Optimization Tips:
  • Control reaction temperature (0–25°C) to minimize side reactions.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC, and purify via flash chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with diagnostic peaks for the sulfonyl group (~7.3–7.6 ppm for fluorophenyl protons) and pyridylmethyl moiety (δ ~8.5 ppm for pyridine protons) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺).
  • Elemental Analysis: Confirms purity (>95%) by matching calculated and observed C/H/N percentages .

Q. How can researchers ensure compound stability during storage?

Answer:

  • Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis.
  • Avoid exposure to light by using amber glass vials.
  • Conduct periodic stability assays via HPLC to detect degradation products .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Answer: Contradictions in activity (e.g., antimicrobial assays) may arise from:

  • Purity Variability: Impurities (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .
  • Stereochemical Effects: If chiral centers exist, isolate enantiomers via chiral chromatography and test individually.
  • Assay Conditions: Standardize protocols (e.g., pH, temperature) across labs to minimize variability .

Q. What strategies enhance the solubility or bioavailability of this compound for in vivo studies?

Answer:

  • Salt Formation: Convert the free base to a hydrochloride or maleate salt to improve aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to increase membrane permeability .
  • Formulation: Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) for preclinical testing .

Q. How can computational methods guide the design of derivatives with improved target binding?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential and pyridylmethyl’s π-π stacking .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine) with activity to prioritize synthetic targets .
  • MD Simulations: Assess binding stability over time to refine lead compounds .

Q. What are the best practices for validating target engagement in cellular assays?

Answer:

  • Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-based probes) to quantify displacement by the compound .
  • Cellular Thermal Shift Assay (CETSA): Measure target protein stabilization upon compound binding under heat stress .
  • Knockout Models: CRISPR/Cas9-mediated gene deletion to confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.